Product packaging for Bis(4-methoxyphenyl)mercury(Cat. No.:CAS No. 2097-72-5)

Bis(4-methoxyphenyl)mercury

Cat. No.: B14741447
CAS No.: 2097-72-5
M. Wt: 414.85 g/mol
InChI Key: ACXHORXLDXMQKH-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl)mercury is an organomercury compound with the CAS Number 2097-72-5 . Organomercury compounds are of significant interest in various research fields, including materials science and medicinal chemistry, often serving as intermediates in synthetic pathways or as subjects of investigation in metalloorganic chemistry. The 4-methoxyphenyl group is a common structural motif known for its role in the synthesis of biologically active materials and chemiluminescent compounds . Recent research into organomercury compounds has explored their potential in specialized applications, such as the development of compounds with selective cytotoxicity against specific cancer cell lines in vitro . Researchers value this compound for exploring structure-activity relationships and novel reaction mechanisms in organometallic chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures or any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14HgO2 B14741447 Bis(4-methoxyphenyl)mercury CAS No. 2097-72-5

Properties

CAS No.

2097-72-5

Molecular Formula

C14H14HgO2

Molecular Weight

414.85 g/mol

IUPAC Name

bis(4-methoxyphenyl)mercury

InChI

InChI=1S/2C7H7O.Hg/c2*1-8-7-5-3-2-4-6-7;/h2*3-6H,1H3;

InChI Key

ACXHORXLDXMQKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)OC

Origin of Product

United States

Methodologies for the Synthesis of Bis 4 Methoxyphenyl Mercury and Analogous Organomercury Compounds

Direct Synthetic Routes to Bis(4-methoxyphenyl)mercury

The direct formation of the carbon-mercury bond in this compound can be efficiently accomplished using organometallic reagents like Grignard reagents.

Grignard Reagent-Mediated Approaches

A primary and versatile method for the synthesis of diarylmercury compounds, including this compound, involves the reaction of a Grignard reagent with a mercury(II) halide. wikipedia.org The Grignard reagent, 4-methoxyphenylmagnesium bromide, is prepared from the reaction of 4-bromoanisole (B123540) with magnesium metal in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). nih.govsigmaaldrich.com

The subsequent reaction of two equivalents of the Grignard reagent with one equivalent of a mercury(II) halide, typically mercury(II) chloride (HgCl₂), yields the desired this compound. wikipedia.org The reaction proceeds via a double alkylation of the mercury salt.

Reaction Scheme:

Formation of the Grignard reagent: CH₃OC₆H₄Br + Mg → CH₃OC₆H₄MgBr

Reaction with mercury(II) chloride: 2 CH₃OC₆H₄MgBr + HgCl₂ → (CH₃OC₆H₄)₂Hg + 2 MgBrCl

A general procedure for synthesizing diarylmercury compounds involves the slow addition of the Grignard reagent solution to a stirred solution of the mercury(II) halide in an appropriate solvent. The reaction mixture is typically stirred for a period to ensure complete reaction, followed by workup to isolate the product.

Reactant 1Reactant 2ProductSolvent
4-methoxyphenylmagnesium bromideMercury(II) chlorideThis compoundDiethyl ether or THF
4-bromoanisoleMagnesium4-methoxyphenylmagnesium bromideDiethyl ether or THF

Arylboronic Acid-Based Syntheses

While palladium-catalyzed cross-coupling reactions of arylboronic acids, such as the Suzuki-Miyaura reaction, are extensively used for the formation of carbon-carbon bonds, their direct application for the synthesis of diarylmercury compounds is less common. These reactions typically involve the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. The direct synthesis of a C-Hg bond via this method is not a standard procedure.

General Principles of Organomercurial Synthesis Relevant to Diaryl Systems

Several general synthetic strategies in organomercury chemistry are applicable to the preparation of diaryl systems like this compound.

Electrophilic Mercuration of Aromatic Systems

Electron-rich aromatic compounds, such as anisole (B1667542) (methoxybenzene), can undergo direct electrophilic mercuration. wikipedia.org This reaction involves the substitution of a hydrogen atom on the aromatic ring with a mercury-containing group. The use of mercury(II) acetate (B1210297), Hg(OAc)₂, is common for this purpose. wikipedia.orgrsc.org

The mercuration of anisole with mercury(II) acetate typically occurs at the ortho and para positions due to the activating and directing effect of the methoxy (B1213986) group. The reaction yields a mixture of (2-methoxyphenyl)mercuric acetate and (4-methoxyphenyl)mercuric acetate. rsc.org

Reaction Scheme: CH₃OC₆H₅ + Hg(OAc)₂ → CH₃OC₆H₄HgOAc + HOAc

The resulting arylmercuric acetate can then be converted to the corresponding arylmercuric halide by treatment with a halide salt, such as sodium chloride. wikipedia.org

Aromatic SubstrateMercurating AgentProduct
AnisoleMercury(II) acetate(4-methoxyphenyl)mercuric acetate

Symmetrization Reactions in Organomercury Chemistry

Organomercury halides (RHgX) can be converted into symmetrical diorganomercury compounds (R₂Hg) through a process known as symmetrization. This reaction is a key step in obtaining diarylmercury compounds from the products of electrophilic mercuration.

Various reagents can induce symmetrization, including ammonia, hydrazine, and iodide ions. The underlying mechanism often involves the formation of a complex intermediate that facilitates the redistribution of the organic groups. For instance, the reaction of two molecules of an arylmercury halide with a symmetrizing agent can lead to the formation of one molecule of the diarylmercury compound and one molecule of the mercury(II) halide.

General Reaction Scheme: 2 ArHgX → Ar₂Hg + HgX₂

This method provides an indirect route to this compound starting from the mercuration of anisole.

Decarboxylation Pathways for Organomercury(II) Compounds

The thermal decarboxylation of mercury(II) carboxylates can also serve as a route to organomercury compounds. In the context of diaryl systems, the decarboxylation of mercury(II) arenecarboxylates can yield diarylmercury compounds. This reaction involves the loss of carbon dioxide from the mercury salt of a carboxylic acid.

For example, the decarboxylation of mercury(II) p-methoxybenzoate would be a potential pathway to this compound.

Hypothetical Reaction Scheme: (CH₃OC₆H₄COO)₂Hg → (CH₃OC₆H₄)₂Hg + 2 CO₂

This method's viability depends on the specific substrate and reaction conditions.

Synthesis of this compound Derivatives and Related Organomercury Complexes

While diarylmercury compounds like this compound feature a stable and linear C-Hg-C bond, the mercury center can still exhibit Lewis acidity, allowing it to form coordination complexes with various donor ligands. The Lewis acidity is significantly influenced by the substituents on the aryl rings. Although the electron-donating nature of the methoxy groups in this compound reduces the Lewis acidity of the mercury atom compared to unsubstituted diphenylmercury (B1670734) or derivatives with electron-withdrawing groups, the formation of stable complexes is still achievable.

A powerful analogy for the synthesis of such complexes is found in the chemistry of bis(pentafluorophenyl)mercury, Hg(C₆F₅)₂. The strong electron-withdrawing character of the fluorine atoms greatly enhances the acceptor properties of the mercury center, making it an excellent precursor for a wide range of coordination complexes. mdpi.com The reaction of Hg(C₆F₅)₂ with various σ-donor ligands, such as bis(phosphane oxides), has been shown to yield crystalline complexes. mdpi.comresearchgate.net For instance, the reaction with bis(diphenylphosphino)methane (B1329430) P,P'-dioxide results in a dimeric mercury complex where the phosphane oxide ligand bridges two mercury centers. mdpi.com

Following this precedent, derivatives of this compound can be synthesized by reacting the parent organomercury compound with suitable donor ligands in an appropriate solvent.

(CH₃OC₆H₄)₂Hg + L → [(CH₃OC₆H₄)₂Hg]·L (where L = a donor ligand)

The ligands (L) can be monodentate or polydentate, leading to the formation of simple adducts, bridged species, or coordination polymers. Research on related systems shows that ligands containing sulfur or nitrogen donor atoms are particularly effective in forming stable mercury complexes, a fact attributed to the high affinity of the soft mercury atom for soft donor atoms like sulfur. tandfonline.com

Detailed research findings on analogous systems provide insight into the types of complexes that can be formed:

Complexes with Phosphane Oxides: Following the model of bis(pentafluorophenyl)mercury, reacting this compound with ligands like bis(diphenylphosphano)methane P,P'-dioxide or bis(2-diphenylphosphanophenyl) ether P,P'-dioxide in a solvent like acetonitrile (B52724) would be expected to yield crystalline σ-donor complexes. mdpi.comresearchgate.net The coordination geometry around the mercury atom in these complexes can vary from a T-shape to a more saturated four-coordinate environment, depending on the stoichiometry and the nature of the ligand. mdpi.comresearchgate.net

Complexes with Thioamides: Mercury(II) complexes can be readily prepared with ligands bearing sulfur atoms. tandfonline.com The reaction of a mercury(II) salt with N-(substituted-phenyl) thiobenzamides yields bis[N(substituted-phenyl) thiobenzamidato] mercury(II) complexes, where mercury is coordinated to the sulfur atom. tandfonline.com This suggests that this compound could potentially undergo ligand exchange or form adducts with various thio-ligands.

Complexes with Porphyrins and Related Macrocycles: Mercury(II) complexes of core-modified porphyrins, such as meso-tetraaryl-21,23-dithiaporphyrins, have been synthesized by reacting the dithiaporphyrin with mercuric acetate. ingentaconnect.com This indicates that this compound could potentially be used to metallate similar macrocyclic ligands, or that the 4-methoxyphenyl (B3050149) group itself could be a substituent on the periphery of a macrocycle that is subsequently complexed with mercury.

The synthesis of these derivatives and complexes typically involves mixing the reactants in a suitable solvent and allowing the complex to form, often with gentle heating. Isolation of the product is usually achieved by crystallization upon cooling or slow evaporation of the solvent. mdpi.com

Reaction Pathways and Mechanistic Insights Involving Bis 4 Methoxyphenyl Mercury

Carbon-Mercury Bond Reactivity

The reactivity of the carbon-mercury (C-Hg) bond in bis(4-methoxyphenyl)mercury dictates its utility in synthetic chemistry. This bond, while relatively stable, can be selectively cleaved by various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Transmetalation Reactions with Other Organometallic Species

Transmetalation, a fundamental reaction in organometallic chemistry, involves the transfer of an organic group from one metal to another. Organomercury compounds, including this compound, are effective transmetalating agents, particularly in reactions with palladium complexes. nih.govsigmaaldrich.comyoutube.compilgaardelements.com This process is a key step in many palladium-catalyzed cross-coupling reactions. sigmaaldrich.comyoutube.compilgaardelements.com

The general mechanism for the transmetalation of a diarylmercury compound with a palladium(II) halide involves the formation of an intermediate where both metals are bridged by the aryl groups and halides, followed by the transfer of the aryl group to the palladium center and the formation of an arylmercuric halide.

General Reaction Scheme for Transmetalation: (Ar)₂Hg + PdX₂ → ArPdX + ArHgX (where Ar = 4-methoxyphenyl (B3050149), X = halide)

While specific kinetic and mechanistic studies on the transmetalation of this compound are not extensively documented in readily available literature, the reactivity is expected to follow the general trends observed for other diarylmercury compounds. The electron-donating nature of the methoxy (B1213986) group on the phenyl ring can influence the rate and efficiency of the transmetalation process.

The resulting arylpalladium species can then participate in various catalytic cycles, leading to the formation of biaryls, aryl ketones, and other valuable organic molecules.

Halogenation of the Organomercury Moiety

The carbon-mercury bond in organomercury compounds is susceptible to cleavage by halogens. nih.gov This reaction provides a straightforward route to aryl halides. The reaction of this compound with halogens such as iodine or bromine is expected to proceed via an electrophilic cleavage mechanism, likely involving a cyclic transition state.

General Reaction with Halogens: (CH₃OC₆H₄)₂Hg + X₂ → 2 CH₃OC₆H₄X + HgX₂ (where X = Cl, Br, I)

The reaction with iodine, for instance, would yield 4-iodoanisole (B42571) and mercury(II) iodide. nih.gov The reaction rate and product distribution can be influenced by the solvent and the presence of coordinating ligands. The electrophilic nature of the halogenating agent is a key driver for this transformation.

A related reaction is the cleavage of the C-Hg bond by acids, which can also be considered a type of electrophilic cleavage. nih.gov

Oxidative Coupling Reactions and Arylation

This compound can be utilized in oxidative coupling reactions to form new carbon-carbon bonds. These reactions often involve a transition metal catalyst, such as palladium, which facilitates the coupling of the aryl group from the organomercury compound with another organic moiety. sigmaaldrich.comyoutube.comed.ac.uk

In a typical palladium-catalyzed arylation reaction, the diarylmercury compound undergoes transmetalation with a palladium(II) species to generate an arylpalladium intermediate. This intermediate can then react with an aryl halide or another electrophile, followed by reductive elimination to yield the cross-coupled product and regenerate the palladium catalyst.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions (General)

Organometallic ReagentElectrophileCatalystProduct Type
DiarylmercuryAryl HalidePd(0) complexBiaryl
DiarylmercuryAcyl HalidePd(0) complexAryl Ketone

While specific examples detailing the use of this compound in such reactions are not extensively reported in readily available literature, its behavior is expected to be analogous to other diarylmercury compounds in these catalytic cycles.

Complexation and Ligand Behavior in Organomercury(II) Systems

Diarylmercury compounds like this compound are generally considered weak Lewis acids. nih.govwikipedia.org However, they can form coordination complexes with various donor ligands. youtube.com The mercury center in these compounds is typically two-coordinate with a linear C-Hg-C geometry. Upon complexation, the coordination number of mercury can increase, leading to changes in the geometry around the metal center.

The ability of this compound to act as a ligand or to form complexes is influenced by the electron-donating methoxy groups, which can affect the Lewis acidity of the mercury center. The formation of complexes can, in turn, influence the reactivity of the C-Hg bond.

Studies on related organomercury compounds have shown the formation of complexes with a variety of ligands, including phosphines, amines, and halides. youtube.com In these complexes, the mercury atom can adopt higher coordination numbers, such as three or four, resulting in trigonal or tetrahedral geometries.

Table 2: General Coordination Behavior of Diarylmercury Compounds

Ligand TypeCoordination Number of HgResulting Geometry
None (Free Diarylmercury)2Linear
Monodentate Ligand3Trigonal Planar (distorted)
Bidentate Ligand4Tetrahedral (distorted)

Kinetic and Thermodynamic Aspects of Organomercury Reactions

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding the reaction mechanisms and for optimizing reaction conditions. The cleavage of the carbon-mercury bond is a key step in many of its reactions, and its rate is influenced by several factors, including the nature of the electrophile, the solvent, and the presence of catalysts or ligands.

Unfortunately, specific quantitative kinetic and thermodynamic data for the reactions of this compound are scarce in the publicly available literature. However, qualitative trends can be inferred from studies on related diarylmercury compounds. For example, electron-donating substituents on the aryl ring, such as the methoxy group in this compound, are generally known to increase the rate of electrophilic cleavage of the C-Hg bond.

Table 3: Factors Influencing the Rate of C-Hg Bond Cleavage in Diarylmercury Compounds

FactorInfluence on Reaction Rate
Electrophile Strength Stronger electrophiles generally lead to faster cleavage.
Solvent Polarity More polar solvents can facilitate the reaction by stabilizing charged intermediates or transition states.
Ligand Coordination Coordination of ligands to the mercury center can either activate or deactivate the C-Hg bond towards cleavage, depending on the nature of the ligand and the reaction mechanism.
Aryl Substituent Electron-donating groups on the aryl ring generally increase the rate of electrophilic cleavage.

Theoretical and Computational Investigations of Bis 4 Methoxyphenyl Mercury and Organomercury Analogues

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of organomercury compounds. DFT calculations allow for the accurate prediction of molecular geometries, electronic structures, and spectroscopic properties, offering a molecular-level understanding of these systems.

Optimization of Molecular Geometries and Conformational Analysis

DFT calculations are instrumental in determining the stable three-dimensional arrangements of atoms in molecules. For diarylmercury compounds, including Bis(4-methoxyphenyl)mercury, the optimization of molecular geometry reveals crucial information about bond lengths, bond angles, and dihedral angles.

The geometry of this compound is characterized by a nearly linear C-Hg-C bond arrangement. The dihedral angle between the two methoxyphenyl rings is a key parameter determined through conformational analysis. For instance, in a related compound, bis(4-methoxyphenyl) malonate, the dihedral angle between the benzene (B151609) rings in the two halves of the molecule is 79.31 (12)°. nih.govresearchgate.net The methoxy (B1213986) group is often found to be approximately coplanar with the attached benzene ring, as indicated by a small torsion angle. researchgate.net

Table 1: Selected Geometric Parameters for a Related Diaryl Compound

ParameterValue
Dihedral Angle between Benzene Rings79.31 (12)°
C1—O1—C2—C3 Torsion Angle3.76 (1)°
Data for bis(4-methoxyphenyl) malonate. nih.govresearchgate.net

Electronic Structure and Atomic Charge Distribution

The electronic structure of this compound, as elucidated by DFT, reveals the distribution of electrons within the molecule and provides insights into its reactivity. Atomic charge distribution analysis, often performed using methods like Mulliken population analysis, helps in understanding the partial charges on each atom.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties, including vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental infrared (IR) and Raman spectra. By simulating the vibrational modes of this compound, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as C-H stretching, C-C ring vibrations, and C-Hg stretching. This detailed assignment aids in the structural characterization of the compound.

Nonlinear Optical (NLO) Properties and Electronic Excitations

Organomercury compounds are of interest for their potential nonlinear optical (NLO) properties. DFT is a key method for calculating the hyperpolarizabilities of molecules, which are measures of their NLO response. washington.edu The design of molecules with large NLO responses often involves creating systems with strong electron donor and acceptor groups connected by a π-conjugated bridge. washington.edu

Theoretical calculations can predict the first hyperpolarizability (β) and second hyperpolarizability (γ), which are related to second- and third-order NLO effects, respectively. researchgate.net The study of electronic excitations using Time-Dependent DFT (TD-DFT) provides information about the energies and intensities of electronic transitions, which are fundamental to understanding the NLO properties. researchgate.net For instance, the synthesis and evaluation of NLO properties of various organic and metal-organic materials have shown that high nonlinearity can be attributed to processes like saturable absorption. mdpi.com

Advanced Computational Approaches for Organometallic Systems

Beyond standard DFT, advanced computational approaches are necessary to capture the intricate electronic effects in organometallic systems, particularly those containing heavy elements like mercury. For heavy atoms, relativistic effects become significant and must be included in the calculations for accurate predictions. Methods that incorporate scalar relativistic corrections or solve the full Dirac equation provide a more precise description of the electronic structure and properties of organomercury compounds.

Furthermore, to accurately model the behavior of these molecules in different environments, such as in solution, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed. In this approach, the organomercury molecule is treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are described using classical molecular mechanics force fields. This multiscale modeling approach allows for the study of solvent effects on the molecular properties and reactivity of this compound and its analogues.

Synthetic Applications and Utility in Organic Synthesis

Role as Reagents in Carbon-Carbon Bond Forming Reactions

Bis(4-methoxyphenyl)mercury and its analogues have historically played a role in the development of carbon-carbon bond-forming reactions. One of the seminal examples is the Heck reaction, a palladium-catalyzed process that couples an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org Early work by Richard F. Heck involved the coupling of arylmercuric halides (ArHgCl) with alkenes in the presence of a stoichiometric amount of a palladium(II) species. wikipedia.org This laid the groundwork for the development of the more efficient catalytic version of the reaction. wikipedia.org

The Mizoroki-Heck reaction, as it is also known, has become a cornerstone of organic synthesis for creating substituted alkenes. wikipedia.orgorganic-chemistry.org The reaction's versatility is demonstrated by its ability to tolerate a wide range of functional groups, making it applicable to the synthesis of complex molecules. wikipedia.orgyoutube.com The general mechanism involves the oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst, followed by alkene insertion and subsequent β-hydride elimination to yield the final product. wikipedia.org While modern Heck reactions predominantly use aryl halides and triflates, the initial studies with organomercury compounds like this compound were crucial in establishing the fundamental principles of this transformation.

The utility of organomercury compounds in carbon-carbon bond formation extends beyond the Heck reaction. They have been employed in various coupling reactions, often serving as the nucleophilic partner that delivers an organic group to an electrophilic substrate under the influence of a transition metal catalyst.

Intermediates in Transmetalation-Mediated Transformations

A key aspect of the synthetic utility of this compound lies in its ability to participate in transmetalation reactions. This process involves the transfer of an organic ligand from one metal center to another, a fundamental step in many cross-coupling reactions. nih.gov In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, and Heck reactions, an organometallic reagent (containing elements like boron, tin, or historically, mercury) transfers its organic group to the palladium catalyst. wikipedia.orgwikipedia.orgyoutube.comorganic-chemistry.org

For instance, in the Stille reaction, an organotin compound couples with an organic electrophile. wikipedia.org Similarly, the Suzuki-Miyaura coupling utilizes organoboron compounds. youtube.comorganic-chemistry.org The principles of transmetalation are central to these reactions. Organomercury compounds like this compound can serve as the organometallic component that undergoes transmetalation with a palladium complex, thereby forming an organopalladium intermediate that proceeds through the catalytic cycle to form the desired carbon-carbon bond.

The efficiency of the transmetalation step is influenced by the nature of the metals and the ligands involved. While organomercury compounds are effective, the development of less toxic and more environmentally benign alternatives like organoboranes and organostannanes has led to their widespread adoption in modern synthetic chemistry. wikipedia.orgyoutube.com

Precursors for Other Organometallic Species

This compound can serve as a precursor for the synthesis of other organometallic compounds. This is often achieved through transmetalation reactions where the aryl group from the mercury compound is transferred to a different metal. This allows for the generation of a variety of organometallic reagents with tailored reactivity.

For example, the reaction of an organomercury compound with a main group or transition metal halide can lead to the formation of a new organometallic species. This approach provides access to organometallic reagents that might be difficult to prepare through other methods. The choice of the metal to which the organic group is transferred can significantly influence the subsequent reactivity and application of the resulting organometallic compound.

Catalytic Applications in Organic Transformations

While often used in stoichiometric amounts in early studies, organomercury compounds can also be involved in catalytic processes. Mercury(II) salts have been shown to catalyze various organic transformations, particularly cyclization reactions of unsaturated compounds. beilstein-journals.org For example, Hg(II) salts can effectively catalyze the cyclization of alkynoic acids to form unsaturated lactones. beilstein-journals.org

In the context of cross-coupling reactions, the focus has shifted towards using palladium and other transition metals as the primary catalysts, with the organometallic reagent being a co-reactant. wikipedia.orgwikipedia.orgyoutube.com However, the foundational work involving organomercury compounds was instrumental in understanding the catalytic cycles of these important transformations.

Specific Synthetic Examples Utilizing this compound or Analogues

The principles established with organomercury compounds like this compound have been applied to the synthesis of a wide range of organic molecules. For example, the Heck reaction is a powerful tool for the synthesis of substituted alkenes, which are valuable intermediates in the pharmaceutical and materials science industries. nih.gov

A notable application of the Heck reaction is in the synthesis of biologically active molecules. For instance, it has been used in the total synthesis of complex natural products like morphine. youtube.com In a synthesis described by Gilbert Stork, an intramolecular Heck reaction was employed to form a key benzofuran (B130515) ring system. youtube.com

The Suzuki-Miyaura coupling, which shares mechanistic principles with reactions involving organomercury compounds, is widely used for the synthesis of biaryl compounds. nih.gov These motifs are present in many pharmaceuticals and advanced materials. gre.ac.uk For example, the synthesis of chiral binaphthyl ligands, which are important for asymmetric catalysis, often relies on the Suzuki-Miyaura reaction. uwindsor.ca

The following table provides examples of cross-coupling reactions that are conceptually related to the transformations initially explored with organomercury compounds.

Reaction Type Reactants Catalyst Product Type Reference
Heck ReactionAryl/Vinyl Halide + AlkenePalladium ComplexSubstituted Alkene wikipedia.org
Suzuki-Miyaura CouplingOrganoboron Compound + Organic HalidePalladium ComplexBiaryl, Vinyl, or Alkyl Compound youtube.com
Stille ReactionOrganotin Compound + Organic HalidePalladium ComplexVarious C-C Coupled Products wikipedia.org

While modern organic synthesis has largely moved away from the use of stoichiometric organomercury reagents due to toxicity concerns, their historical significance in the development of powerful carbon-carbon bond-forming reactions is undeniable. The fundamental reactivity patterns established with compounds like this compound continue to inform the design and application of modern synthetic methods.

Concluding Remarks and Future Research Perspectives

Current State of Research on Bis(4-methoxyphenyl)mercury

The current state of research focused specifically on this compound is notably sparse. Its existence is confirmed through its entry in chemical databases, identified by the CAS Number 2097-72-5. chemnet.comhabitablefuture.org It is also listed in regulatory inventories, such as the Australian Industrial Chemicals Environmental Management (IChEMS) Register, where it falls under the broader category of "Mercury and mercury compounds".

However, dedicated studies detailing its synthesis, reactivity, and specific properties are not prevalent in recent scientific publications. The majority of available information is derived from the general study of organomercury chemistry and the behavior of analogous diarylmercury compounds. wikipedia.org Organomercury compounds are known for having a linear C-Hg-C bond geometry and are generally stable to air and water, indicating the low polarity of the mercury-carbon bond. wikipedia.org Research on related compounds, such as Bis(3-fluorophenyl)mercury and Bis(4-methylphenyl)mercury, provides a framework for predicting its general chemical behavior, but experimental data on the title compound is lacking. epa.govontosight.ai The primary knowledge base is thus more inferential than empirical, relying on the well-established principles of organomercury chemistry.

Identification of Unexplored Research Frontiers

The limited specific research on this compound presents numerous opportunities for fundamental investigation. Key unexplored frontiers include:

Optimized Synthesis: While general methods for creating diarylmercury compounds exist, such as the reaction of an aryl Grignard reagent or aryllithium with a mercury(II) salt, specific, high-yield synthetic routes tailored to this compound have not been optimized and reported.

Structural Characterization: There is a lack of comprehensive structural data. Detailed crystallographic studies are needed to determine its solid-state structure, including bond lengths, angles, and intermolecular interactions. Advanced spectroscopic analysis (NMR, IR, Raman, Mass Spectrometry) would provide a complete picture of its molecular structure and dynamics.

Reactivity and Mechanistic Studies: The reactivity of the Hg-C bond in this specific molecule is an open question. Investigations into its utility in transmetalation reactions, for example, transferring the 4-methoxyphenyl (B3050149) group to other metals, are needed. wikipedia.org The influence of the electron-donating methoxy (B1213986) group on the reactivity compared to other diarylmercury compounds is a key area for exploration.

Toxicological Profile: All organomercury compounds are treated with caution due to their potential toxicity. nih.govcdc.gov However, the specific toxicological profile of this compound has not been detailed. A thorough evaluation of its biological and environmental impact is a critical research gap. ontosight.ai

Methodological Advancements in Organomercury Chemistry

Modern advancements in chemical methodology could be powerfully applied to the study of this compound. Contemporary organometallic chemistry has moved beyond classical synthetic routes, and these new methods could provide deeper insights.

Modern Synthetic Methods: The application of modern cross-coupling reactions, though typically used for C-C bond formation, could be adapted for more controlled and efficient syntheses of unsymmetrical and symmetrical diarylmercury compounds.

Advanced Analytical Techniques: Techniques such as in-situ spectroscopy could be used to monitor its formation and reactions in real-time, providing valuable mechanistic data. Computational chemistry and Density Functional Theory (DFT) calculations could predict its geometry, electronic structure, and reactivity, guiding future experimental work. ontosight.ai

High-Throughput Screening: For evaluating potential applications or toxicity, high-throughput screening methods could be employed to test the compound's interaction with various biological targets or its catalytic activity in a range of reactions.

The application of these advanced methodologies would significantly accelerate the understanding of this and other understudied organomercury compounds.

Potential for Novel Applications

While no specific applications for this compound have been established, its chemical nature allows for speculation on potential future uses, contingent on thorough efficacy and safety evaluations.

Reagent in Organic Synthesis: Like other organomercurials, it could serve as a valuable reagent for transferring the 4-methoxyphenyl group in organic synthesis. This is particularly useful when mild, specific conditions are required that are incompatible with more reactive organometallic reagents like Grignard or organolithium compounds.

Precursor for Materials Science: The "bis(4-methoxyphenyl)" structural motif is found in various materials, including some with applications in chemiluminescence. While speculative, the mercury compound could potentially serve as a precursor in the synthesis of novel polymers or solid-state materials where the specific electronic properties of the anisyl group are desired.

Pharmacological Research: Some organomercury compounds, like merbromin (B87015) and thimerosal, have historical use as antiseptics due to their toxicity to microorganisms. wikipedia.orgnih.gov Although modern alternatives are now favored, investigating the antimicrobial properties of this compound in a controlled research setting could be a potential, albeit cautious, avenue of exploration.

It must be stressed that these potential applications are hypothetical and would require extensive research to validate, especially given the significant environmental and health concerns associated with mercury compounds. nih.gov

Data Table: General Properties of this compound

PropertyValue/Description
Chemical Formula C₁₄H₁₄HgO₂
Molecular Weight 414.85 g/mol
CAS Number 2097-72-5 chemnet.com
Appearance Expected to be a solid at room temperature (by analogy)
Bonding Contains two covalent Carbon-Mercury (C-Hg) bonds
Predicted Geometry Expected linear C-Hg-C arrangement
Solubility Likely soluble in organic solvents and insoluble in water

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(4-methoxyphenyl)mercury, and how can purity be validated?

  • Methodology : Synthesis typically involves coupling 4-methoxyphenyl precursors (e.g., 4-methoxybenzoyl chloride or Grignard reagents) with mercury salts. For purity validation, use nuclear magnetic resonance (NMR) to confirm structural integrity, high-performance liquid chromatography (HPLC) to assess chemical purity (>95%), and elemental analysis to verify stoichiometry .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodology :

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify methoxy (-OCH3_3) and aromatic proton environments.
  • IR Spectroscopy : Detect Hg-C stretching vibrations (~450–550 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+^+] at m/z ~428) and fragmentation patterns .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodology : Use fume hoods to avoid inhalation, wear nitrile gloves and lab coats to prevent dermal exposure, and store in sealed containers under inert atmospheres. In case of spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Regularly monitor air quality for mercury vapor using atomic absorption spectroscopy (AAS) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular geometry of this compound, and what parameters are critical for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with a Rigaku/MSC Mercury CCD diffractometer (λ = 0.71073 Å) is ideal. Key parameters include:

  • Unit cell dimensions : Orthorhombic system (e.g., a=9.283a = 9.283 Å, b=12.357b = 12.357 Å, c=26.941c = 26.941 Å).
  • Refinement metrics : Aim for R1<0.05R_1 < 0.05 and wR2<0.15wR_2 < 0.15 using full-matrix least-squares refinement. Mercury’s high electron density requires careful modeling of thermal displacement parameters .

Q. How does the electronic environment of the methoxy groups influence the compound’s reactivity compared to other aryl mercury derivatives?

  • Methodology : Compare Hammett substituent constants (σpara\sigma_{\text{para}}) of -OCH3_3 (-0.27) with electron-withdrawing groups (e.g., -NO2_2, +0.78) using computational DFT calculations. Experimentally, track reaction kinetics (e.g., Hg-C bond cleavage rates) under oxidative conditions via UV-Vis spectroscopy .

Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

  • Methodology :

  • Speciation analysis : Use liquid chromatography–inductively coupled plasma mass spectrometry (LC-ICP-MS) to identify degradation products (e.g., inorganic Hg2+^{2+}) in simulated environmental matrices.
  • Bioconcentration factor (BCF) : Measure uptake in model organisms (e.g., Daphnia magna) under OECD Test Guideline 305. Correlate with log KowK_{\text{ow}} (octanol-water partition coefficient) values .

Q. How can researchers address discrepancies in reported crystallographic data for mercury-containing aromatic compounds?

  • Methodology : Cross-validate using:

  • Redundant data collection : Collect multiple datasets to minimize systematic errors.
  • Twinned crystal analysis : Apply twin law matrices (e.g., two-fold rotation) in refinement software (e.g., SHELXL).
  • Comparative studies : Benchmark against structurally analogous compounds (e.g., chloro-(4-methoxyphenyl)mercury, CAS 3009-79-8) .

Q. What are the challenges in achieving high yields during the synthesis of this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Catalyst selection : Test palladium/copper catalysts for Ullman-type coupling, optimizing temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF).
  • Byproduct mitigation : Use scavengers (e.g., activated charcoal) to remove unreacted mercury salts. Monitor reaction progress via thin-layer chromatography (TLC) .

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